molecular formula C14H9ClF4O B8000411 3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B8000411
M. Wt: 304.66 g/mol
InChI Key: JDKKIQFXHGKKCB-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride is a chemical compound characterized by the presence of chloro, fluorophenyl, methoxy, and benzotrifluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro group.

Scientific Research Applications

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride involves its interaction with molecular targets, potentially including enzymes and receptors. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylpiperazine
  • 3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride

Uniqueness

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-chloro-1-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-12-7-10(14(17,18)19)3-6-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKKIQFXHGKKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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